Ethyl 4-iodobenzenecarboximidate

Description

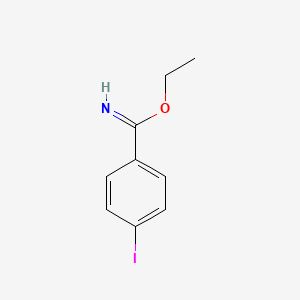

Ethyl 4-iodobenzenecarboximidate (C₉H₁₀INO₂) is a halogenated aromatic carboximidate ester characterized by a para-iodo-substituted benzene ring and an ethyl carboximidate group (-N=C-OEt). Its structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The iodine atom at the para position enhances its utility in cross-coupling reactions (e.g., Suzuki, Ullmann), where it acts as a superior leaving group compared to lighter halogens like chlorine or bromine . The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed reactions, with yields influenced by the steric bulk of iodine and reaction conditions. Applications span pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex molecules requiring regioselective functionalization.

Properties

IUPAC Name |

ethyl 4-iodobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLFKSMEIUHZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodobenzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under acidic conditions, and the imidates produced are often formed as their hydrochloride salts . Another method involves the reaction of 4-iodobenzoic acid with ethylamine under dehydrating conditions to form the desired imidate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pinner reactions or other optimized synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodobenzenecarboximidate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Hydrolysis: The compound can be hydrolyzed to form esters and amides.

Addition Reactions: As a good electrophile, it can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Acid Catalysts: Hydrolysis reactions often require acidic conditions.

Bases: Addition reactions may involve the use of bases to deprotonate nucleophiles.

Major Products

Esters: Formed through hydrolysis.

Amidines: Formed through reactions with amines.

Substituted Benzenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-iodobenzenecarboximidate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of imidates and amidines.

Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-iodobenzenecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, forming stable products. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of esters or amidines through hydrolysis or nucleophilic substitution .

Comparison with Similar Compounds

Key Observations :

- The iodine substituent increases molecular weight and reduces melting point compared to bromo and chloro analogs, likely due to weaker intermolecular forces from its larger atomic radius.

- Solubility in THF is highest for the iodo derivative, attributed to iodine’s polarizability enhancing solvent interactions .

Reactivity in Cross-Coupling Reactions

Studies highlight the para-iodo group’s exceptional performance in palladium-catalyzed cross-coupling reactions. For example:

- Suzuki Coupling : this compound achieves >90% yield with phenylboronic acid at 80°C, whereas bromo and chloro analogs require higher temperatures (100–120°C) for comparable yields .

- Ullmann Coupling : The iodo derivative reacts 5× faster than bromo analogs in copper-catalyzed aryl-ether formation, as iodine’s lower bond dissociation energy facilitates oxidative addition .

In contrast, non-halogenated Ethyl benzenecarboximidate shows negligible reactivity in such reactions, underscoring the critical role of halogen leaving groups.

Stability and Handling

- Thermal Stability : The iodo derivative is less stable under prolonged heating (>150°C) compared to chloro/bromo analogs, with degradation pathways involving C-I bond cleavage.

- Synthetic Challenges : Handling iodine requires inert atmospheres due to light sensitivity, whereas bromo/chloro derivatives are less air-sensitive.

Research Findings and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.